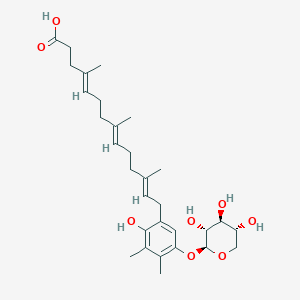
Lurlenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lurlenic acid is a natural product found in Chlamydomonas allensworthii with data available.
Aplicaciones Científicas De Investigación
Agricultural Applications
Lurlenic Acid as a Chemoattractant
This compound has been identified as a chemoattractant in plant-microbe interactions. Studies have shown that it can influence the behavior of beneficial microorganisms, enhancing their colonization of plant roots. For instance, research utilizing agar-plate assays demonstrated that this compound derived from strawberry root exudates promoted chemotaxis in certain strains of Azospirillum brasilense, a genus known for its role in sustainable agriculture. The effectiveness of this compound as a chemoattractant was quantified using capillary methods, revealing a significant positive chemotactic response dependent on the concentration and timing of exudate collection .
| Microbial Strain | Chemotactic Response | Concentration (mg/L) | Time Collected (hrs) |
|---|---|---|---|
| A. brasilense | Positive | 10 | 24 |
| A. brasilense | Higher response | 20 | 48 |
This data indicates that this compound can be utilized to enhance microbial inoculants in agricultural practices, potentially improving crop yields through better nutrient uptake and disease resistance.
Biochemical Research
Synthesis of Analogues
This compound serves as a precursor for synthesizing various analogues used in biochemical research. Its structural properties allow for modifications that can yield compounds with enhanced biological activity or specificity. For example, retrosynthetic analysis has indicated pathways for synthesizing this compound derivatives that may function as hormones or pheromones in different biological systems . This versatility is crucial for developing new bioregulatory agents in both agricultural and pharmaceutical applications.
Case Studies and Research Findings
Case Study: Chemotaxis in Algae
In a study focusing on the green alga Chlamydomonas reinhardtii, this compound was shown to modulate swimming behavior in response to chemical stimuli. The research highlighted how this compound influences gametic differentiation, affecting the chemotactic response of algal cells . This finding is significant for understanding algal behavior and its implications for aquatic ecosystems.
Case Study: Inflammatory Responses
Preliminary studies have suggested that this compound may play a role in mediating inflammatory responses through its effects on cell migration. The compound's ability to interact with cellular receptors involved in chemotaxis could provide insights into its potential therapeutic applications in treating inflammatory diseases .
Propiedades
Fórmula molecular |
C30H44O8 |
|---|---|
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
(4E,8E,12E)-14-[2-hydroxy-3,4-dimethyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]-4,8,12-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C30H44O8/c1-18(9-7-11-20(3)13-15-26(32)33)8-6-10-19(2)12-14-23-16-25(21(4)22(5)27(23)34)38-30-29(36)28(35)24(31)17-37-30/h8,11-12,16,24,28-31,34-36H,6-7,9-10,13-15,17H2,1-5H3,(H,32,33)/b18-8+,19-12+,20-11+/t24-,28+,29-,30+/m1/s1 |
Clave InChI |
BHNJFIZZQGJJRA-ILGQEKDGSA-N |
SMILES isomérico |
CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O |
SMILES canónico |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC(=O)O)OC2C(C(C(CO2)O)O)O |
Sinónimos |
lurlene L lurlenic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















